![molecular formula C16H17FN2O3S B2764639 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034301-95-4](/img/structure/B2764639.png)
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Description
“4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the field of pharmaceuticals and organic synthesis .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine”, involves various chemical reactions. One such reaction is the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” can be analyzed using various techniques. The molecular formula is CHFNOS, with an average mass of 243.298 Da and a monoisotopic mass of 243.072922 Da .Chemical Reactions Analysis
The chemical reactions involving “4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” are complex and involve multiple steps. One such reaction is the catalytic protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” can be determined using various analytical techniques. The compound has a molecular formula of CHFNOS, with an average mass of 243.298 Da and a monoisotopic mass of 243.072922 Da .Scientific Research Applications
Synthesis and Properties in Chemistry
- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, which contain a sulfonyl moiety similar to 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, have been synthesized for their antimicrobial properties (Ammar et al., 2004).
- Research on fluorinated polyamides containing pyridine and sulfone moieties, akin to this chemical, highlights their potential in creating materials with high thermal stability and transparency (Liu et al., 2013).
Medicinal Chemistry and Drug Design
- The compound's structural relatives have been used in the synthesis of sulfamidate-fused piperidin-4-ones, indicating its potential in medicinal chemistry for creating compounds with high selectivity and yield (Liu et al., 2013).
- The use of pyridines, which are structurally related to this compound, in crystal engineering for creating organic co-crystals and salts, points to its potential in drug design (Elacqua et al., 2013).
Advanced Material Applications
- The (2-pyridyl)sulfonyl group, a component of the compound, plays a multifunctional role in preparing structurally diverse fluorinated products, indicating its relevance in material science (Zhao et al., 2012).
- Research into green-emitting iridium(III) complexes containing similar sulfonyl-functionalized ligands suggests potential applications in photoluminescent materials (Constable et al., 2014).
Antimicrobial and Antibacterial Research
- Analogous compounds have been synthesized and evaluated for antibacterial activity, indicating potential applications in developing new antibacterial agents (Miyamoto et al., 1987).
Polymer and Fuel Cell Technology
- The synthesis of novel poly(ether sulfone) copolymers containing biphenylpyridine, structurally similar to the compound, highlights its potential in creating high-performance materials for fuel cell applications (Pefkianakis et al., 2005).
properties
IUPAC Name |
4-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-13-1-3-16(4-2-13)23(20,21)19-11-7-15(8-12-19)22-14-5-9-18-10-6-14/h1-6,9-10,15H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDJJLPQOZKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine |
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